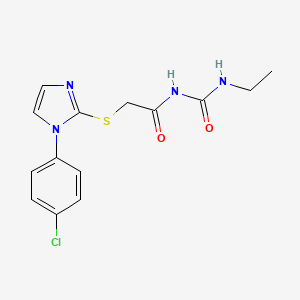![molecular formula C22H32O5 B13812203 (8R,9R,13S,14R,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol](/img/structure/B13812203.png)
(8R,9R,13S,14R,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is primarily used in proteomics research and has a molecular formula of C22H32O5 and a molecular weight of 376.49 .
Méthodes De Préparation
The synthesis of 2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol involves several steps, starting from estradiol. The hydroxyl groups at positions 3 and 17beta are protected using methoxymethyl groups. The reaction conditions typically involve the use of solvents like chloroform, dichloromethane, and ethyl acetate, and the reactions are carried out at low temperatures, often around -20°C .
Analyse Des Réactions Chimiques
2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl groups, leading to the formation of different derivatives.
Applications De Recherche Scientifique
2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medical Research: It is used in the development of new drugs and therapies, particularly those targeting estrogen receptors.
Biological Studies: It is used to study the effects of estrogen and its derivatives on various biological processes.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol involves its interaction with estrogen receptors. Upon binding to these receptors, it can modulate the expression of estrogen-responsive genes, leading to various physiological effects. The molecular targets include estrogen receptor alpha and beta, and the pathways involved include the estrogen signaling pathway .
Comparaison Avec Des Composés Similaires
2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol is unique due to its specific methoxymethyl protection at the hydroxyl groups. Similar compounds include:
Estradiol: The parent compound, which lacks the methoxymethyl groups.
2-Methoxyestradiol: Another derivative of estradiol, known for its anti-angiogenic and anti-tumor properties.
Estrone: A naturally occurring estrogen that differs in its structure and biological activity.
Propriétés
Formule moléculaire |
C22H32O5 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
(8R,9R,13S,14R,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol |
InChI |
InChI=1S/C22H32O5/c1-22-9-8-15-16(18(22)6-7-21(22)27-13-25-3)5-4-14-10-20(26-12-24-2)19(23)11-17(14)15/h10-11,15-16,18,21,23H,4-9,12-13H2,1-3H3/t15-,16-,18-,21+,22+/m1/s1 |
Clé InChI |
XXXVHIQGIYOGRK-SKVGKWAASA-N |
SMILES isomérique |
C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2OCOC)CCC4=CC(=C(C=C34)O)OCOC |
SMILES canonique |
CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)O)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide](/img/structure/B13812132.png)

![3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B13812145.png)
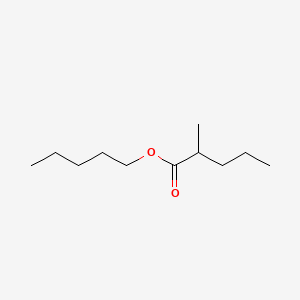
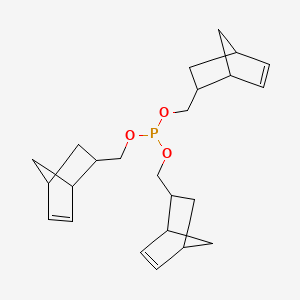

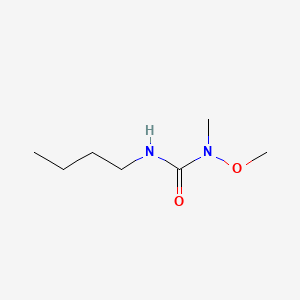
![Dispiro[2.0.2.2]octane](/img/structure/B13812161.png)
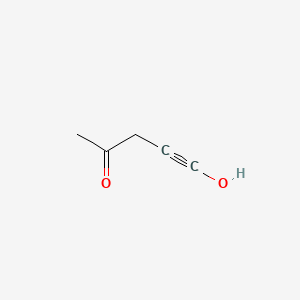
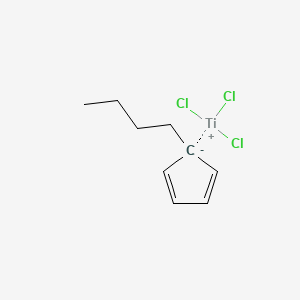
![(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL](/img/structure/B13812184.png)
![(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid](/img/structure/B13812197.png)
![Acetamide,N-(2,5-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13812206.png)
